molecular formula C16H17BrO B14019163 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene

2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene

Cat. No.: B14019163
M. Wt: 305.21 g/mol
InChI Key: JWYFXDZZNQWGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a methoxy group, and a p-tolyl ethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation followed by a bromination reaction. The Friedel-Crafts acylation introduces the p-tolyl ethyl group onto the benzene ring, and subsequent bromination introduces the bromine atom at the desired position .

Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium amide or thiolates.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products

Mechanism of Action

The mechanism of action of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins or nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the p-tolyl group can enhance its stability and provide specific steric and electronic effects that differentiate it from similar compounds .

Properties

Molecular Formula

C16H17BrO

Molecular Weight

305.21 g/mol

IUPAC Name

2-bromo-1-methoxy-4-[1-(4-methylphenyl)ethyl]benzene

InChI

InChI=1S/C16H17BrO/c1-11-4-6-13(7-5-11)12(2)14-8-9-16(18-3)15(17)10-14/h4-10,12H,1-3H3

InChI Key

JWYFXDZZNQWGKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)C2=CC(=C(C=C2)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.